3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160260-69-4
VCID: VC2813534
InChI: InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl
Molecular Formula: C14H9Cl2FO2
Molecular Weight: 299.1 g/mol

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride

CAS No.: 1160260-69-4

Cat. No.: VC2813534

Molecular Formula: C14H9Cl2FO2

Molecular Weight: 299.1 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride - 1160260-69-4

Specification

CAS No. 1160260-69-4
Molecular Formula C14H9Cl2FO2
Molecular Weight 299.1 g/mol
IUPAC Name 3-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride
Standard InChI InChI=1S/C14H9Cl2FO2/c15-12-5-2-6-13(17)11(12)8-19-10-4-1-3-9(7-10)14(16)18/h1-7H,8H2
Standard InChI Key SBPODVSNMAYSPJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl
Canonical SMILES C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride features a benzoyl chloride moiety with a meta-positioned ether linkage connecting to a 2-chloro-6-fluorobenzyl group. The compound contains several key functional groups:

  • A reactive benzoyl chloride group (acyl chloride)

  • An ether linkage (C-O-C)

  • A benzyl group with halogen substituents (chlorine and fluorine)

  • A meta-substitution pattern on the benzoyl chloride ring

The strategic positioning of the chlorine and fluorine substituents on the benzyl group creates a unique electronic environment that influences the compound's reactivity and potential applications.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be estimated:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₄H₉Cl₂FO₂Derived from structural composition
Molecular Weight~299.13 g/molCalculated from atomic weights
Physical StateSolid at room temperatureTypical for benzoyl chlorides
AppearanceWhite to off-white crystalline powderCommon for similar compounds
Melting Point65-85°C (estimated)Based on similar benzoyl chlorides
SolubilitySoluble in dichloromethane, chloroform, THF; insoluble in waterBased on functional groups present
StabilityMoisture-sensitive, reacts with water and alcoholsDue to reactive acyl chloride group
Log P~4.0-4.5Estimated based on structure

Synthesis Methods

General Synthetic Routes

Several potential synthetic pathways can be proposed for 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride:

Two-Step Synthesis from 3-Hydroxybenzoic Acid

This approach involves a Williamson ether synthesis followed by conversion to the acyl chloride:

  • Reaction of 3-hydroxybenzoic acid with 2-chloro-6-fluorobenzyl halide in the presence of a base

  • Conversion of the resulting carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride

Alternative Route via Esterification

An alternative approach involves:

  • Protection of the carboxylic acid group via esterification

  • Ether formation via Williamson synthesis

  • Ester hydrolysis

  • Conversion to acyl chloride

Reaction Conditions

Optimal reaction conditions for synthesizing this compound would include:

Synthetic StepReagentsConditionsKey Considerations
Ether Formation3-hydroxybenzoic acid, 2-chloro-6-fluorobenzyl chloride, K₂CO₃DMF, 60-80°C, 12-24hAnhydrous conditions essential
Acyl Chloride FormationCarboxylic acid intermediate, SOCl₂ or (COCl)₂DCM, reflux, 2-4hExclude moisture, use catalytic DMF
Purification-Column chromatography or recrystallizationUse non-nucleophilic solvents

Chemical Reactivity

Reactive Sites

The primary reactive site in 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride is the acyl chloride group, which exhibits high electrophilicity at the carbonyl carbon. The meta-positioned ether linkage and halogenated benzyl group also influence reactivity through electronic and steric effects.

Nucleophilic Acyl Substitution

The compound readily undergoes nucleophilic acyl substitution reactions:

  • Hydrolysis: Reaction with water produces 3-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

  • Esterification: Reaction with alcohols yields corresponding esters

  • Amidation: Reaction with amines forms amides

  • Transacylation: Reaction with other nucleophiles like thiols or organometallic reagents

Other Reactions

Additional reactions include:

  • Reduction to alcohols using reducing agents like LiAlH₄

  • Friedel-Crafts acylation reactions (as an acylating agent)

  • Metal-catalyzed coupling reactions after appropriate functionalization

Effect of Substituents

The halogen substituents on the benzyl group affect reactivity in several ways:

  • The electron-withdrawing nature of fluorine increases the electrophilicity of the benzyl carbon

  • Chlorine provides both steric hindrance and electronic effects

  • The meta position of the ether linkage has less resonance influence on the acyl chloride reactivity compared to ortho or para substitution

Applications in Organic Synthesis

As a Building Block

3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride serves as a valuable building block for constructing more complex molecules through:

  • Formation of esters, amides, and other carbonyl derivatives

  • Introduction of the substituted benzyl ether moiety into larger structures

  • Utilization in convergent synthesis strategies where late-stage diversification is required

Pharmaceutical Applications

The structural features of this compound make it potentially valuable in pharmaceutical development:

Application AreaRelevant Structural FeaturesPotential Target Classes
Anti-inflammatory agentsBenzoic acid derivatives (after hydrolysis)COX inhibitors, JAK pathway modulators
CNS-active compoundsHalogenated benzylic ethersDopamine receptor ligands, ion channel modulators
Antimicrobial agentsHalogenated aromatic structuresProtein synthesis inhibitors, cell wall synthesis disruptors

Material Science Applications

The compound's structure suggests utility in material science:

  • As a monomer for specialty polymers

  • In the development of liquid crystalline materials

  • For the preparation of surface-active compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Comparison with structurally similar compounds provides insights into the expected properties of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride:

CompoundStructural RelationshipKey Differences and Similarities
2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloridePositional isomer (ortho vs. meta)Different steric environment due to ortho substitution; different intramolecular interactions
2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chlorideDifferent fluorine positionSimilar reactivity at acyl chloride but different electronic distribution in benzyl moiety
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chlorideContains methoxy group, different substitution patternMore electron-rich aromatic system; different reactivity profile
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acidAcid versus acyl chlorideLess reactive carboxylic acid group; similar substitution pattern

Reactivity Comparison

The reactivity of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride compared to its analogs would be influenced by:

  • The position of substituents on the benzoyl ring (meta vs. ortho/para)

  • The nature and position of halogens on the benzyl group

  • The electronic effects transmitted through the ether linkage

Meta-substitution generally exerts less electronic influence on the carbonyl group compared to ortho or para substitution, suggesting potentially different reactivity patterns compared to its positional isomers.

Biological Activity

Biological ActivityPossible MechanismStructural Basis
Enzyme InhibitionCovalent modification of nucleophilic residuesReactive acyl chloride group
Receptor ModulationInteraction with binding pockets via halogen bondingChlorine and fluorine substituents
Metabolic Pathway InterferenceMimicry of endogenous metabolitesAromatic ether structure

Structure-Activity Relationships

Key structural features influencing biological activity include:

  • The presence of halogens, which can participate in halogen bonding with target proteins

  • The ether linkage, providing conformational flexibility

  • The meta-substitution pattern, affecting the three-dimensional arrangement of functional groups

Pharmacokinetic Considerations

The compound's properties suggest:

  • High lipophilicity due to halogenation, potentially enhancing membrane permeability

  • Rapid hydrolysis in physiological conditions to form the corresponding benzoic acid

  • Potential metabolic stability imparted by the halogen substituents

Analytical Characterization

Spectroscopic Properties

Expected spectroscopic properties include:

Infrared Spectroscopy

  • C=O stretching of acyl chloride: 1760-1780 cm⁻¹

  • C-O-C stretching of ether: 1200-1300 cm⁻¹

  • C-F stretching: 1000-1100 cm⁻¹

  • C-Cl stretching: 700-800 cm⁻¹

NMR Spectroscopy

  • ¹H NMR: Aromatic protons (7.0-8.5 ppm), benzyl methylene (5.0-5.2 ppm)

  • ¹³C NMR: Carbonyl carbon (165-170 ppm), aromatic carbons (120-140 ppm), methylene carbon (65-70 ppm)

  • ¹⁹F NMR: Signal for the fluorine atom (-110 to -120 ppm)

Mass Spectrometry

  • Molecular ion peak at m/z ≈ 299

  • Fragmentation pattern involving loss of Cl, CO, and benzyl fragments

Chromatographic Analysis

Chromatographic methods suitable for analysis include:

  • HPLC with UV detection (λmax ≈ 240-260 nm)

  • GC-MS (after derivatization to improve stability)

  • TLC (hexane/ethyl acetate systems with UV visualization)

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